![molecular formula C12H9F2NO B2454750 3-Fluoro-2-[(2-fluorophenyl)methoxy]pyridine CAS No. 2199675-18-6](/img/structure/B2454750.png)
3-Fluoro-2-[(2-fluorophenyl)methoxy]pyridine
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Overview
Description
3-Fluoro-2-[(2-fluorophenyl)methoxy]pyridine, also known as F-18 FPEB, is a radiotracer used in positron emission tomography (PET) imaging. This compound binds to the metabotropic glutamate receptor 5 (mGluR5), which is involved in various physiological and pathological processes in the brain.
Scientific Research Applications
Kinase Inhibition and Molecular Interaction
3-Fluoro-2-[(2-fluorophenyl)methoxy]pyridine and its derivatives have been identified as potent inhibitors in various kinase-related studies. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were found to be effective Met kinase inhibitors. The substitution at the pyridine 3-position led to improved enzyme potency, and modifications at the pyridone 4-position enhanced aqueous solubility and kinase selectivity (Schroeder et al., 2009). Additionally, docking and quantitative structure–activity relationship studies were performed for related compounds complexed with c-Met kinase, revealing the orientations and preferred active conformations of these inhibitors, with predictive models generated for their inhibitory activities (Caballero et al., 2011).
Fluorescent Sensors and Imaging Agents
Compounds related to 3-Fluoro-2-[(2-fluorophenyl)methoxy]pyridine have also been synthesized and studied for their potential as fluorescent sensors and imaging agents. The synthesis of 2,6-bis(2-methoxyphenyl)dithiazolo[4,5-b:5′,4′-e]pyridine) was reported, exhibiting a ‘turn-off’ response to certain metal ions and a ratiometric response to protons, indicating potential as a sensor for water pollution by specific ions (Darabi et al., 2016). Furthermore, the synthesis and initial in vitro characterization of 6‐[18F]fluoro‐3‐(2(S)‐azetidinylmethoxy)pyridine, an analogue of a high-affinity nicotinic acetylcholine receptor ligand, were performed for potential use in neuroreceptor imaging (Koren et al., 2000).
Chemical Synthesis and Modification
The molecule and its derivatives have been subjects of various chemical synthesis and modification studies. For example, modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide was explored by replacing the acetamide group with alkylurea, which led to compounds with potent antiproliferative activities and lower acute oral toxicity, suggesting potential as effective anticancer agents with reduced toxicity (Wang et al., 2015).
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Biochemical Pathways
Fluoropyridines are often used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
Result of Action
Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties .
Action Environment
The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
properties
IUPAC Name |
3-fluoro-2-[(2-fluorophenyl)methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO/c13-10-5-2-1-4-9(10)8-16-12-11(14)6-3-7-15-12/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOCNWBGGJKGCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=CC=N2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-[(2-fluorophenyl)methoxy]pyridine |
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